Bombesin/GRP Receptor Antagonism: Albanin F vs. Kuwanon H — Distinct Ki and Receptor Selectivity
In a direct comparative study using murine Swiss 3T3 fibroblasts, kuwanon G (albanin F) inhibited [¹²⁵I]gastrin-releasing peptide (GRP) binding to GRP-preferring receptors with a Ki of 470 nM, whereas kuwanon H (albanin G) showed a Ki of 290 nM [1]. Critically, kuwanon H was one order of magnitude less potent for inhibiting [¹²⁵I]bombesin binding to neuromedin B (NMB)-preferring receptors in rat esophagus membranes, while kuwanon G maintained a more balanced receptor-interaction profile [1]. This differential selectivity arises from structural variation at the cyclohexene ring junction characteristic of Diels–Alder adduct diastereomers.
| Evidence Dimension | GRP-preferring bombesin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 470 nM (kuwanon G / Albanin F) |
| Comparator Or Baseline | Ki = 290 nM (kuwanon H / Albanin G) |
| Quantified Difference | 1.6-fold lower affinity; distinct NMB-preferring receptor selectivity profile |
| Conditions | Murine Swiss 3T3 fibroblast membranes, [¹²⁵I]GRP radioligand competition binding assay |
Why This Matters
For research programs requiring isoform-selective bombesin receptor modulation with minimized NMB receptor off-target effects, kuwanon G offers a differentiated selectivity window compared to the more GRP-selective but NMB-weak kuwanon H.
- [1] Mihara S, Hara M, Nakamura M, et al. (1995). Non-peptide bombesin receptor antagonists, kuwanon G and H, isolated from mulberry. Biochemical and Biophysical Research Communications, 213(2): 594-599. DOI: 10.1006/bbrc.1995.2173 View Source
